Cas no 1448056-76-5 (3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide)

3-(3-Chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is a synthetic organic compound featuring a chlorophenyl moiety linked to a propanamide scaffold, with a thiazole-substituted piperidine group. This structure suggests potential utility in medicinal chemistry, particularly as a bioactive intermediate or pharmacophore. The chlorophenyl group may enhance lipophilicity and binding affinity, while the thiazolylpiperidine component could contribute to interactions with biological targets, such as enzymes or receptors. The compound’s modular design allows for further derivatization, making it valuable for structure-activity relationship studies. Its well-defined synthetic route ensures reproducibility, and its purity can be optimized for research applications in drug discovery or biochemical investigations.
3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide structure
1448056-76-5 structure
Product Name:3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
CAS No:1448056-76-5
MF:C17H20ClN3OS
MW:349.87820148468
CID:6585032
PubChem ID:71810028
Update Time:2025-06-22

3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
    • F6446-0691
    • 3-(3-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE
    • 1448056-76-5
    • AKOS024567019
    • Inchi: 1S/C17H20ClN3OS/c18-14-3-1-2-13(12-14)4-5-16(22)20-15-6-9-21(10-7-15)17-19-8-11-23-17/h1-3,8,11-12,15H,4-7,9-10H2,(H,20,22)
    • InChI Key: FWOUXOXGSIYJPS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CCC(NC1CCN(C2=NC=CS2)CC1)=O

Computed Properties

  • Exact Mass: 349.1015611g/mol
  • Monoisotopic Mass: 349.1015611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 73.5Ų

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Additional information on 3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

Introduction to 3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide (CAS No. 1448056-76-5)

3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, identified by its Chemical Abstracts Service (CAS) number 1448056-76-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural motif combining a chlorophenyl group, a piperidine ring linked to a thiazole ring, and an amide moiety, exhibits promising pharmacological properties that make it a subject of intense research interest.

The structural composition of 3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is meticulously designed to interact with biological targets in a highly specific manner. The presence of the chlorophenyl group introduces a lipophilic character, enhancing its ability to cross biological membranes, while the piperidine-thiazole core is a common pharmacophore found in many bioactive molecules. This core structure is known for its ability to modulate neurotransmitter systems, making it a valuable scaffold for the development of drugs targeting central nervous system (CNS) disorders.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide with various biological targets. Studies suggest that this compound may exhibit inhibitory effects on enzymes and receptors involved in pain perception, inflammation, and neurodegeneration. The amide functional group further contributes to its versatility, allowing for modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties.

In the realm of medicinal chemistry, the synthesis of 3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide has been optimized using state-of-the-art synthetic methodologies. The reaction pathway involves multi-step organic transformations, including nucleophilic substitution, condensation reactions, and cyclization processes. These synthetic strategies ensure high yield and purity, which are critical for subsequent preclinical and clinical evaluations.

One of the most compelling aspects of 3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is its potential therapeutic applications. Preliminary in vitro studies have demonstrated its ability to modulate key signaling pathways associated with several neurological disorders. For instance, its interaction with serotonin and dopamine receptors suggests that it may have applications in treating conditions such as depression, anxiety, and Parkinson's disease. Additionally, its anti-inflammatory properties have been observed in cell-based assays, indicating potential utility in managing chronic inflammatory diseases.

The integration of 3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide into drug development pipelines requires rigorous testing to assess its safety and efficacy. Preclinical studies involving animal models have provided valuable insights into its pharmacological profile. These studies have revealed that the compound exhibits moderate solubility in water and lipids, suggesting reasonable bioavailability following oral administration. Furthermore, preliminary toxicity assessments indicate that it is well-tolerated at therapeutic doses, although further studies are needed to fully characterize its safety profile.

The role of thiazole derivatives in medicinal chemistry cannot be overstated. Thiazole rings are ubiquitous in bioactive molecules due to their ability to engage with various biological targets through hydrogen bonding and hydrophobic interactions. In 3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, the thiazole moiety is strategically positioned to interact with polar residues in protein binding pockets, enhancing the compound's binding affinity. This feature has been exploited in the design of drugs targeting bacterial infections and antiviral therapies.

As research progresses, the application of high-throughput screening (HTS) technologies has accelerated the discovery of novel bioactive compounds like 3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide. These technologies enable researchers to rapidly test thousands of compounds against various biological targets, identifying promising candidates for further development. The integration of machine learning algorithms into HTS pipelines has further enhanced the efficiency of this process, allowing for more accurate predictions of drug-like properties.

The development of new therapeutic agents often involves iterative optimization cycles to improve potency, selectivity, and pharmacokinetic profiles. In the case of 3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yll propanamide, researchers have explored structural modifications to enhance its efficacy while minimizing side effects. For example, variations in the substitution pattern of the chlorophenyl group have been investigated to fine-tune interactions with biological targets. Similarly, modifications to the piperidine-thiazole core have aimed at improving metabolic stability and reducing off-target effects.

The potential clinical applications of 3-(3-chlorophenyl)-N-(1((thiazol 2 yl)piperidin 4 yl)propanamide) are vast and multifaceted. Beyond CNS disorders, this compound shows promise in treating metabolic diseases such as obesity and type 2 diabetes by modulating insulin signaling pathways. Its anti-inflammatory properties also make it a candidate for managing autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, preliminary evidence suggests that it may have anticancer potential by inhibiting key pathways involved in tumor growth and progression.

The future direction of research on 3((chlor phen yl)) N(1(thia zol 2 yl)) Piper idine 4 yl Pro pan am ide (CAS No 1448056 76 5) will likely focus on translating preclinical findings into clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to advance this compound through regulatory pathways toward market approval. As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules like 1448056 76 5 that target these mechanisms with high precision.

In conclusion,(cas no1448056765) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications。 Its unique structural features,(Ch lorphen yl )( piperidine-thia zole core )( am ide mo iety ), endow it with remarkable pharmacological properties。 Ongoing research efforts are poised to unlock its full potential, paving the way for novel treatments across multiple disease areas。 As science continues to progress, compounds like( cas no1448056765) will remain at forefront o f innovation, driving forward breakthroughs that improve human health。

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